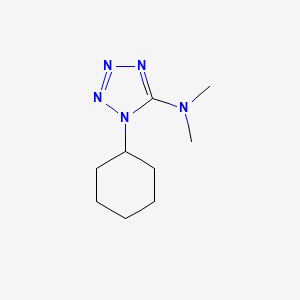
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone, also known as CPCCOEt, is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1). It is a potent inhibitor of glutamate signaling in the central nervous system and has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes.
科学的研究の応用
Metabolic and Excretion Studies
Metabolic Pathways in Humans and Animals : Studies on compounds like 6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine, an HSP90 inhibitor, have revealed extensive metabolic pathways, including hydroxylation, O-demethylation, and glutathione conjugation in rats, dogs, and humans. Such detailed metabolic studies are crucial for understanding the pharmacokinetics and safety profile of new chemical entities in drug development (Xu et al., 2013).
Transfer to Bile and Determination of Biliary Metabolites : The study of ciprofloxacin's biliary excretion and metabolite determination in humans underscores the importance of evaluating the excretion mechanisms and metabolite profiles of compounds. Such studies help in assessing the drug's efficacy and safety, particularly in targeting bacterial infections within the biliary system (Tanimura et al., 1986).
Pharmacokinetic and Toxicokinetic Analysis
Disposition and Metabolism in Humans : The pharmacokinetic and toxicokinetic analyses provide insights into how compounds are absorbed, distributed, metabolized, and excreted in the body. Such studies are fundamental in the development of new drugs, ensuring they reach their target sites effectively while minimizing toxicity (Renzulli et al., 2011).
Analysis of Metabolic Acidosis Causes : Research into the causes of metabolic acidosis, such as the accumulation of 5-oxoproline (pyroglutamic acid), highlights the potential side effects and toxicities that can arise from the body's interaction with certain chemicals. Understanding these mechanisms is crucial for preventing adverse effects in clinical settings (Fenves et al., 2006).
特性
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-3-4-13(16-9-11)19-12-5-7-17(8-6-12)14(18)10-1-2-10/h3-4,9-10,12H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYASECGSMAPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



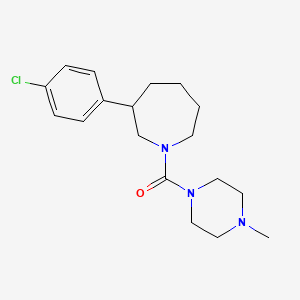
![2-(4-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2733236.png)
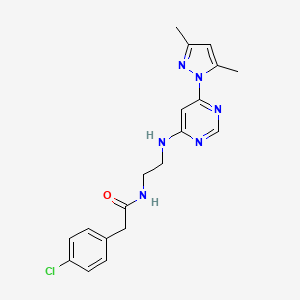
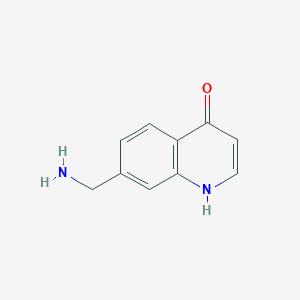
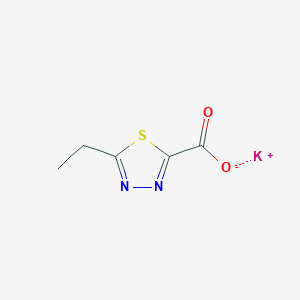
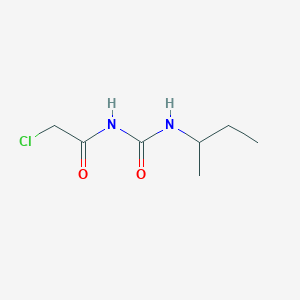
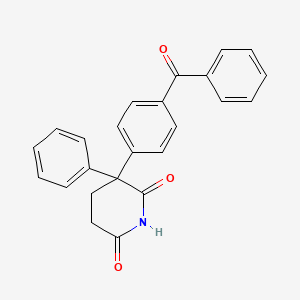
![2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2733248.png)
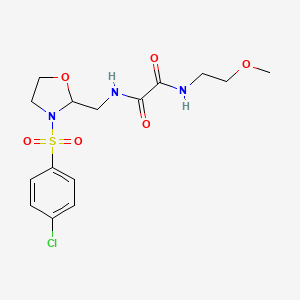

![Ethyl 2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2733253.png)
